molecular formula C12H20Cl2N2 B2682080 4-(Piperidin-4-ylmethyl)aniline dihydrochloride CAS No. 37586-21-3

4-(Piperidin-4-ylmethyl)aniline dihydrochloride

Cat. No.: B2682080
CAS No.: 37586-21-3
M. Wt: 263.21
InChI Key: QCAIJPCIMUQUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-4-ylmethyl)aniline dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-ylmethyl)aniline dihydrochloride typically involves the reaction of piperidine with aniline derivatives under specific conditions. One common method includes the use of hydrogenation and cyclization reactions. For instance, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts can lead to the formation of piperidine derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are designed to be cost-effective and efficient, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial in achieving these goals .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-ylmethyl)aniline dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into other piperidine derivatives.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of piperidinones, while reduction can yield various substituted piperidines .

Scientific Research Applications

4-(Piperidin-4-ylmethyl)aniline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-ylmethyl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-1-ylmethyl)aniline
  • 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
  • 3-Chloro-4-(3,5-dimethyl-1-piperidinyl)aniline
  • 4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline

Uniqueness

4-(Piperidin-4-ylmethyl)aniline dihydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-(piperidin-4-ylmethyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;;/h1-4,11,14H,5-9,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAIJPCIMUQUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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